molecular formula C14H17N3O B7871199 2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL

2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL

Cat. No.: B7871199
M. Wt: 243.30 g/mol
InChI Key: WVTDZCQHGNGZPF-UHFFFAOYSA-N
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Description

2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are fundamental hetero-aromatic compounds that play a crucial role in forming essential components of DNA and RNA, such as cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound.

Scientific Research Applications

2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL is unique due to its specific substitution pattern and the presence of both benzyl and ethan-1-OL groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[benzyl-(4-methylpyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12-7-8-15-14(16-12)17(9-10-18)11-13-5-3-2-4-6-13/h2-8,18H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTDZCQHGNGZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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